molecular formula C20H28N2O2 B7518565 N-{3-[cyclohexyl(methyl)amino]propyl}-2H-chromene-3-carboxamide

N-{3-[cyclohexyl(methyl)amino]propyl}-2H-chromene-3-carboxamide

Cat. No.: B7518565
M. Wt: 328.4 g/mol
InChI Key: UPDKKAJBMIDHRD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[cyclohexyl(methyl)amino]propyl}-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of an acid catalyst.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the chromene derivative with an appropriate amine under amide bond-forming conditions.

    Attachment of the Cyclohexyl(methyl)amino Group: This step involves the alkylation of the amine with a suitable alkyl halide, such as cyclohexylmethyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological targets is beneficial.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[cyclohexyl(methyl)amino]propyl}-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. Specific pathways and targets would depend on the exact biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Similar in structure but may have different substituents on the chromene ring.

    Benzopyran Derivatives: Share the core structure but differ in functional groups attached to the ring system.

Uniqueness

N-{3-[cyclohexyl(methyl)amino]propyl}-2H-chromene-3-carboxamide is unique due to the specific combination of the cyclohexyl(methyl)amino group and the chromene core, which may confer distinct biological activities not seen in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

N-[3-[cyclohexyl(methyl)amino]propyl]-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-22(18-9-3-2-4-10-18)13-7-12-21-20(23)17-14-16-8-5-6-11-19(16)24-15-17/h5-6,8,11,14,18H,2-4,7,9-10,12-13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDKKAJBMIDHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1=CC2=CC=CC=C2OC1)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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